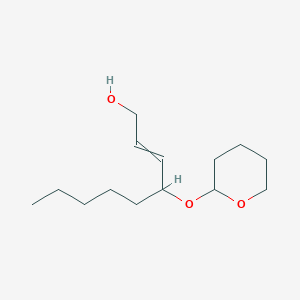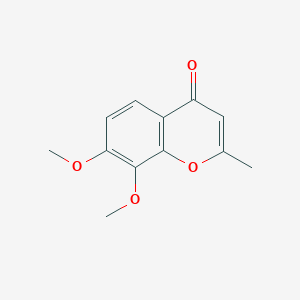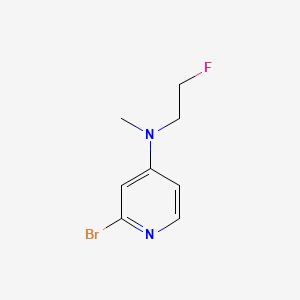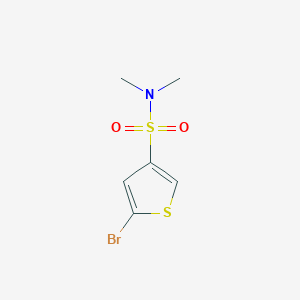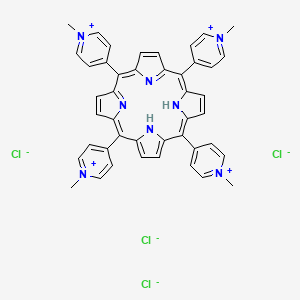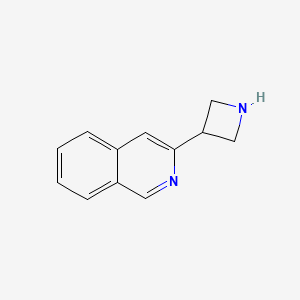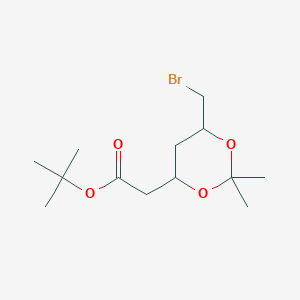
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a bromomethyl group and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate typically involves the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the dioxane ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step is the esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
科学研究应用
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active dioxane derivative, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- tert-Butyl (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
- tert-Butyl (4R,6S)-6-(Methoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
分子式 |
C13H23BrO4 |
|---|---|
分子量 |
323.22 g/mol |
IUPAC 名称 |
tert-butyl 2-[6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H23BrO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3 |
InChI 键 |
JWMNVOWFLZUAPU-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(CC(O1)CBr)CC(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


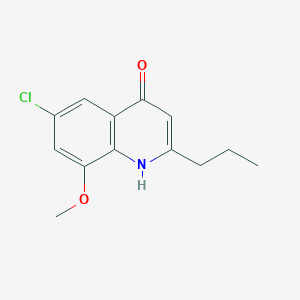
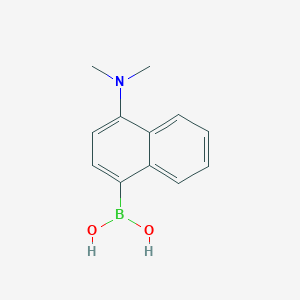
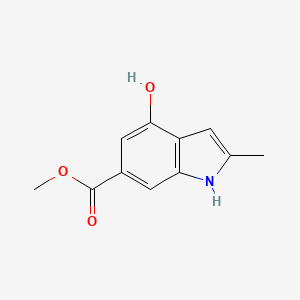
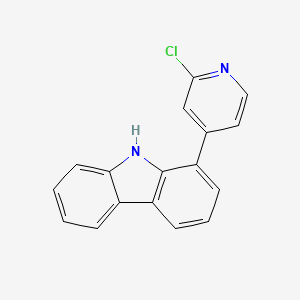
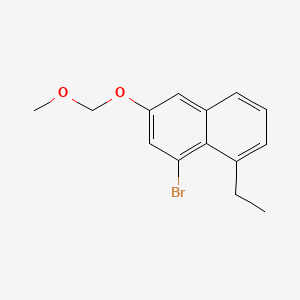
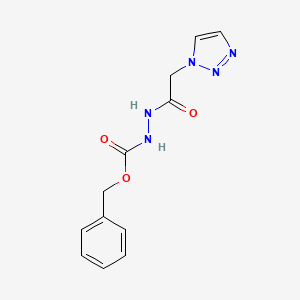
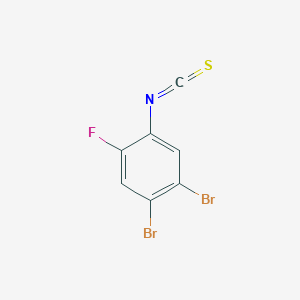
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)
